1-({[2,3'-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-10-16(11-19(28-2)20(18)29-3)25-21(26)24-12-14-6-8-23-17(9-14)15-5-4-7-22-13-15/h4-11,13H,12H2,1-3H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFUDKIYZPQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2,3’-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Preparation of 2,3’-Bipyridine-4-carboxaldehyde: This intermediate can be synthesized through the reaction of 2,3’-bipyridine with a suitable aldehyde precursor under controlled conditions.
Formation of 1-({[2,3’-Bipyridine]-4-yl}methyl)urea: The carboxaldehyde intermediate is then reacted with an appropriate urea derivative to form the desired urea compound.
Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of the urea intermediate with 3,4,5-trimethoxyphenyl isocyanate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at two primary sites:
-
Bipyridine Ring : Oxidation with KMnO₄ or CrO₃ under acidic conditions leads to hydroxylation or N-oxidation.
-
Urea Group : Controlled oxidation converts the urea carbonyl into a carbamate or releases CO₂.
| Reagent/Conditions | Site of Reaction | Major Product(s) | Reference |
|---|---|---|---|
| KMnO₄ (aq, H₂SO₄, 60°C) | Bipyridine N-oxidation | N-oxide derivative | |
| CrO₃ (CH₃COOH, reflux) | Urea carbonyl oxidation | Carbamate intermediate |
Mechanistic Insight :
-
Bipyridine oxidation follows electrophilic substitution, where electron-rich pyridyl nitrogen reacts with oxidizing agents.
-
Urea oxidation involves deprotonation followed by radical intermediates (e.g., with CrO₃).
Reduction Reactions
Reductive transformations target the urea group and aromatic systems:
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Urea Reduction : LiAlH₄ reduces the carbonyl to a methylene bridge, yielding a bis-amine.
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Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates pyridine rings.
| Reagent/Conditions | Site of Reaction | Major Product(s) | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C → RT) | Urea carbonyl | 1-({[2,3'-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)amine | |
| H₂ (1 atm, Pd/C, EtOH) | Bipyridine rings | Partially hydrogenated bipyridine |
Note : The TMP moiety’s methoxy groups remain inert under standard reduction conditions .
Substitution Reactions
The TMP and bipyridine groups participate in nucleophilic/electrophilic substitutions:
TMP Methoxy Substitution
Methoxy groups undergo demethylation or nucleophilic displacement:
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Demethylation : BBr₃ in CH₂Cl₂ replaces methoxy with hydroxyl groups.
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Halogenation : PCl₅ substitutes methoxy with Cl at elevated temperatures.
| Reagent/Conditions | Reaction Type | Major Product(s) | Reference |
|---|---|---|---|
| BBr₃ (CH₂Cl₂, −78°C) | Demethylation | 3,4,5-Trihydroxyphenyl derivative | |
| PCl₅ (toluene, 110°C) | Chlorination | 3,4,5-Trichlorophenyl derivative |
SAR Impact : Demethylation reduces antiproliferative activity by disrupting hydrogen bonding .
Bipyridine Functionalization
Bipyridine undergoes halogenation or cross-coupling (e.g., Suzuki-Miyaura):
| Reagent/Conditions | Reaction Type | Major Product(s) | Reference |
|---|---|---|---|
| NBS (AIBN, CCl₄) | Bromination | 4-Bromo-2,3'-bipyridine derivative | |
| Pd(PPh₃)₄, Ar-B(OH)₂ | Suzuki coupling | Aryl-substituted bipyridine |
Hydrolysis and Stability
The urea group hydrolyzes under acidic/basic conditions:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 6M HCl (reflux, 12 hr) | 3,4,5-Trimethoxyaniline + CO₂ + bipyridine methanol derivative | Acid-catalyzed cleavage | |
| 2M NaOH (RT, 24 hr) | Isocyanate intermediate + bipyridine methanol amine | Base-induced decomposition |
Stability Note : The compound degrades slowly in neutral aqueous solutions (<5% over 72 hr).
Metal Coordination
The bipyridine moiety chelates transition metals (e.g., Ru, Fe), forming complexes with applications in catalysis:
| Metal Salt | Coordination Site | Application | Reference |
|---|---|---|---|
| RuCl₃·3H₂O | Bipyridine N atoms | Photocatalysis | |
| Fe(NO₃)₃·9H₂O | Bipyridine + urea O | Magnetic materials |
Mechanism : Bipyridine’s nitrogen lone pairs donate electrons to metal d-orbitals, forming stable octahedral complexes.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Products |
|---|---|---|
| 180–220 | Urea decomposition | NH₃ + CO₂ + bipyridine residue |
| 300–400 | TMP demethylation and ring rupture | Phenolic compounds |
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The bipyridine moiety acts as a bidentate ligand that can coordinate with various metal ions. This property is crucial in developing catalysts for organic reactions and in materials science for creating metal-organic frameworks (MOFs) .
- Catalysis : The compound can facilitate various chemical reactions due to its ability to stabilize transition states and lower activation energy barriers .
Biology
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. Studies have shown that derivatives of bipyridine compounds exhibit significant activity against bacteria and fungi .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism might involve the induction of apoptosis in cancer cells through specific molecular pathways .
Medicine
- Therapeutic Agent Development : Ongoing research is exploring its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological targets makes it a candidate for drug development .
- Drug Delivery Systems : The structural characteristics allow it to be utilized in designing drug delivery systems that enhance the bioavailability and targeted delivery of therapeutic agents .
Industry
- Advanced Materials Development : The compound's unique properties make it suitable for creating advanced materials with specific functionalities, such as sensors or electronic devices .
- Chemical Processes : It may be employed in industrial processes requiring specific catalytic activities or as an intermediate in synthesizing other valuable compounds .
Mechanism of Action
The mechanism of action of 1-({[2,3’-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The trimethoxyphenyl group may contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Featuring 3,4,5-Trimethoxyphenyl Groups
Podophyllotoxin Derivatives (PPARγ Agonists)
Podophyllotoxin derivatives, such as compounds 3a and 3f (Fig. 1), share the 3,4,5-trimethoxyphenyl group but possess a dihydrofuran-2-one core instead of a urea-bipyridine scaffold. These derivatives act as PPARγ partial agonists with EC₅₀ values in the micromolar range, demonstrating antihyperglycemic effects in diabetic rat models . In contrast, the urea linkage in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or altered metabolic stability.
Combretastatin A-4 Prodrugs
Combretastatin A-4 (CA-4) derivatives (e.g., sodium phosphate prodrug 1n) feature a 3,4,5-trimethoxyphenyl group linked to a stilbene core. CA-4 derivatives inhibit tubulin polymerization, with IC₅₀ values <1 nM in cancer cell lines .
Quaternary Ammonium Aldimine Derivatives
Compounds such as 3c and 3d incorporate a 3,4,5-trimethoxyphenyl group into quaternary ammonium salts, exhibiting antioxidant (IC₅₀ ~10–20 μM in DPPH assays) and antibacterial activity (MIC 8–32 μg/mL against S. aureus) . The target compound’s neutral urea linker and bipyridine system likely preclude the ionic interactions driving these activities, implying a different therapeutic niche.
Analogues with Bipyridine Moieties
MR30849 (Mcl-1 Inhibitor)
The oligopyridine MR30849 (5-(3,4-dimethoxyphenyl)-6′-(3,4,5-trimethoxyphenyl)-5′-methyl-3-(E)-styryl-2,3′-bipyridine) shares the bipyridine framework and 3,4,5-trimethoxyphenyl group but replaces the urea with a styryl linker. MR30849 inhibits Mcl-1, a prosurvival Bcl-2 family protein, with submicromolar affinity (IC₅₀ ~0.5 μM), sensitizing ovarian carcinoma cells to apoptosis .
Piperidine-Based Analogues
The piperidine derivative 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one demonstrates the importance of aryl substitution at the 2- and 6-positions for biological activity, though its specific targets remain uncharacterized . The target compound’s linear urea-bipyridine architecture contrasts with the cyclic piperidine core, likely influencing conformational flexibility and target engagement.
Comparative Data Table
Biological Activity
1-({[2,3'-Bipyridine]-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has gained attention for its potential biological activities. This compound is characterized by a bipyridine moiety and a trimethoxyphenyl group, which contribute to its unique chemical properties and biological effects. Research has indicated that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves several steps:
- Preparation of 2,3'-Bipyridine-4-carboxaldehyde : This is synthesized through the reaction of 2,3'-bipyridine with an aldehyde precursor.
- Formation of Urea Intermediate : The carboxaldehyde is reacted with a suitable urea derivative.
- Introduction of Trimethoxyphenyl Group : The final step involves the reaction with 3,4,5-trimethoxyphenyl isocyanate to yield the target compound .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation through mechanisms involving apoptosis induction and tubulin polymerization inhibition. Specifically, it showed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The mechanism by which this compound exerts its biological effects may involve:
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
- Cellular Interaction : The trimethoxyphenyl group may interact with cellular components, leading to alterations in cell signaling and metabolism .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Efficacy : A comparative analysis showed that the compound's antimicrobial activity was superior to traditional antibiotics in certain cases .
- Antitumor Activity Assessment : A detailed examination revealed that doses as low as 10 µM could significantly reduce cell viability in cancer cell lines .
Data Table: Biological Activity Overview
Q & A
Q. Basic Analytical Workflow
- IR Spectroscopy : Confirm urea C=O stretching (1640–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- <sup>1</sup>H NMR : Identify aromatic protons from bipyridine (δ 7.2–8.5 ppm) and trimethoxyphenyl (δ 3.8–4.0 ppm for OCH3 groups) .
- ESI-MS : Verify molecular ion ([M+H]<sup>+</sup>) and isotopic pattern matching theoretical values .
What advanced strategies optimize reaction yield and purity in multi-step syntheses?
Q. Advanced Experimental Design
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, highlights flow-chemistry optimization via DoE for similar urea derivatives.
- Continuous-Flow Systems : Improve reproducibility by controlling residence time and mixing efficiency .
- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .
What hypothetical mechanisms explain its potential biological activity?
Q. Advanced Mechanistic Hypotheses
- Kinase Inhibition : The bipyridine moiety may chelate Mg<sup>2+</sup> in ATP-binding pockets (e.g., similar to pyrimidine-based kinase inhibitors) .
- DNA Intercalation : Planar aromatic systems (trimethoxyphenyl) could intercalate DNA, as seen in ellipticine analogs .
- Validation : Perform in vitro kinase assays (e.g., ADP-Glo™) and molecular docking with AutoDock Vina to predict binding poses .
How do structural modifications impact bioactivity in urea derivatives?
Q. SAR Analysis
| Substituent Modification | Observed Effect (vs. Parent Compound) | Source |
|---|---|---|
| Replacement of 3,4,5-OCH3 with Cl | Reduced solubility; enhanced cytotoxicity | |
| Bipyridine → Pyrimidine | Lower kinase affinity but improved metabolic stability | |
| Methoxy → Ethoxy | Increased lipophilicity (logP +0.5) |
What computational tools predict solubility or reactivity?
Q. Advanced Modeling Approaches
- COSMO-RS : Estimate solubility in organic/aqueous mixtures using quantum-chemical descriptors .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution (e.g., urea NH as H-bond donor) .
- MD Simulations : Model membrane permeability (e.g., POPC bilayers) for bioavailability predictions .
How can degradation products be identified during stability studies?
Q. Advanced Analytical Strategies
- Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions .
- LC-HRMS : Use Q-TOF systems to detect degradation fragments (e.g., bipyridine cleavage or demethylation) .
- NMR <sup>13</sup>C DEPT : Assign carbon environments to track structural changes .
What in vitro assays evaluate its therapeutic potential?
Q. Advanced Biological Screening
- Cell Viability (MTT Assay) : Test against cancer lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescent assays .
How is crystallinity assessed, and what formulations improve stability?
Q. Advanced Material Characterization
- PXRD : Compare experimental vs. simulated patterns to confirm polymorph identity .
- DSC : Measure melting point and glass transition (Tg) for amorphous dispersions .
- Formulation : Co-crystallize with succinic acid to enhance aqueous solubility .
How does this compound compare to structurally related urea derivatives?
Q. Comparative Analysis
| Compound | Key Structural Difference | Bioactivity Advantage |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)urea | Lacks bipyridine | Lower cytotoxicity |
| Sorafenib (Nexavar®) | Trifluoromethyl pyridine | FDA-approved kinase inhibitor |
| Target Compound | Bipyridine + trimethoxyphenyl | Dual kinase/DNA targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
